molecular formula C11H27O5PSi B100026 Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate CAS No. 18048-06-1

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

Cat. No. B100026
CAS RN: 18048-06-1
M. Wt: 298.39 g/mol
InChI Key: UTDZETSWQLQWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is a chemical compound with the molecular formula C11H27O5PSi . It has a molecular weight of 298.388 .


Synthesis Analysis

The synthesis of phosphonates, such as diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, often begins with phosphorous acid . The phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonates . Phosphonic esters are prepared using the Michaelis–Arbuzov reaction . For example, methyl iodide catalyses the conversion of trimethylphosphite to the phosphonate ester dimethyl methylphosphonate .


Molecular Structure Analysis

The molecular structure of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate consists of a phosphonate group attached to a silicon atom, which is further connected to an ethyl group .


Chemical Reactions Analysis

Phosphonates, including diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, are known to undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The alkaline hydrolysis of phosphinates and phosphonates has also been studied .


Physical And Chemical Properties Analysis

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate has a boiling point of 324.2ºC at 760mmHg and a density of 1.009g/cm3 .

Scientific Research Applications

Antibacterial Agents

Phosphonates, like Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate, are known for their antibacterial properties. They are particularly effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, which pose significant challenges in clinical settings . The compound’s ability to act against both Gram-positive and Gram-negative bacteria makes it a valuable asset in developing new antibacterial drugs.

Antiviral Therapeutics

Acyclic nucleoside phosphonates are crucial in treating DNA virus and retrovirus infections, and derivatives of phosphonates have been shown to be effective . Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can be used to synthesize these derivatives, which play an important role in managing diseases like Hepatitis C and Influenza A virus.

CNS Therapeutics

The compound’s derivatives are known to influence neurotransmitters such as glutamate and GABA, which are pivotal in treating central nervous system (CNS) disorders like schizophrenia, Parkinson’s disease, epilepsy, and anxiety disorders . By modulating the activity of these neurotransmitters, phosphonate-based medications can offer new therapeutic avenues for these conditions.

Bone Density Treatments

Phosphonates are also recognized for their role in increasing bone mineral density, making them useful in treating conditions like osteoporosis . Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate could be used to create dronates, compounds that help in the management of bone density-related health issues.

Antimalarial Agents

The fight against malaria has seen the use of phosphonate esters as antimalarial agents. Given the structural flexibility and the ability to create targeted derivatives, Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can contribute to synthesizing new compounds to combat malaria .

Anticancer Agents

Phosphonate derivatives have been explored for their anticancer properties. Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate can serve as a precursor in the synthesis of these agents, potentially leading to new treatments for various cancers .

ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are vital in managing hypertension and heart failure. Phosphonates have been used to develop ACE inhibitors, and Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate could be instrumental in creating novel inhibitors that help regulate blood pressure .

Chemical Synthesis and Material Science

In the realm of chemical synthesis, Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is a versatile building block. It can be used to synthesize various nitrogen heterocycles, which are essential in creating pharmaceuticals, agrochemicals, and materials science applications .

Mechanism of Action

The exact mechanism of action of diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is not specified in the retrieved sources .

Safety and Hazards

Specific safety and hazard information for diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate is not available in the retrieved sources .

properties

IUPAC Name

2-diethoxyphosphorylethyl-diethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H27O5PSi/c1-6-13-17(12,14-7-2)10-11-18(5,15-8-3)16-9-4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDZETSWQLQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H27O5PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939336
Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate

CAS RN

18048-06-1
Record name Diethyl P-[2-(diethoxymethylsilyl)ethyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-(2-(diethoxymethylsilyl)ethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[2-(diethoxymethylsilyl)ethyl]-, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl {2-[diethoxy(methyl)silyl]ethyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.